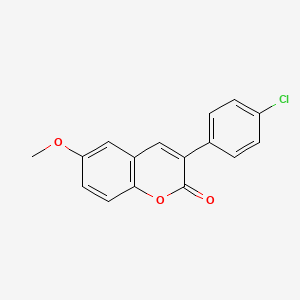
Cellobiulose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cellobiulose is a disaccharide composed of two glucose molecules linked by a β(1→4) glycosidic bond. It is a reducing sugar, meaning it has the ability to act as a reducing agent. This compound is derived from the partial hydrolysis of cellulose, a major component of plant cell walls. This compound is structurally similar to cellobiose, another disaccharide derived from cellulose, but differs in its specific glycosidic linkage.
Wirkmechanismus
Target of Action
Cellobiulose, a disaccharide composed of two glucose units, primarily targets cellulase enzymes, which are responsible for the hydrolysis of cellulose . These enzymes include endoglucanases, which cut internal beta-1,4-glucosidic bonds, and exocellobiohydrolases . The primary role of these targets is to break down cellulose into simpler sugars, such as glucose, which can then be utilized by organisms for energy .
Mode of Action
This compound interacts with its targets (cellulase enzymes) through a process known as enzymatic hydrolysis . This process involves the cleavage of the beta-1,4-glycosidic bonds that hold the glucose units together in this compound . The cleavage of these bonds results in the formation of simpler sugars, such as glucose .
Biochemical Pathways
The biochemical pathway affected by this compound is the cellulose degradation pathway . In this pathway, this compound, through the action of cellulase enzymes, is broken down into simpler sugars, which can then enter glycolysis for energy production . The downstream effects of this pathway include the production of ATP, which is used as an energy source by cells .
Pharmacokinetics
It is known that this compound, like other sugars, is likely to be absorbed in the digestive tract and distributed throughout the body . Its metabolism would involve enzymatic hydrolysis to glucose, which can then be utilized for energy . Excretion would likely occur through the urinary system .
Result of Action
The molecular result of this compound’s action is the breakdown of its beta-1,4-glycosidic bonds, resulting in the formation of simpler sugars . On a cellular level, these simpler sugars can be utilized for energy production, contributing to various cellular processes .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of specific enzymes (cellulases) is crucial for its breakdown . Additionally, factors such as pH and temperature can affect the activity of these enzymes and thus the rate of this compound breakdown . Furthermore, the presence of other compounds, such as LiCl/NMP, can influence the dissolution and subsequent breakdown of this compound .
Biochemische Analyse
Biochemical Properties
Cellobiulose metabolization involves high intracellular β-glucosidase activity . Unlike other fungal species that hydrolyze this compound extracellularly, certain strains transport this compound to the cytoplasm, where it is then hydrolyzed by high-affinity intracellular β-glucosidases .
Cellular Effects
The consumption of this compound can influence cellular function. For instance, during batch fermentation, the strain with the best performance consumed all the available this compound in the first 18 hours of the assay, producing 2.7 g L −1 of ethanol .
Molecular Mechanism
The molecular mechanism of this compound action involves its transport to the cytoplasm, where it is hydrolyzed by high-affinity intracellular β-glucosidases . This suggests a high-affinity hydrolytic system inside cells, with a Km of 12.4 mM .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, during batch fermentation, all the available this compound was consumed in the first 18 hours of the assay .
Transport and Distribution
This compound is transported to the cytoplasm of the cell, where it is then hydrolyzed by high-affinity intracellular β-glucosidases . This suggests that this compound is distributed within the cells where it is metabolized.
Subcellular Localization
The subcellular localization of this compound is within the cytoplasm of the cell, where it is hydrolyzed by high-affinity intracellular β-glucosidases . This suggests that this compound is directed to specific compartments within the cell for metabolization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cellobiulose can be synthesized through the enzymatic or acidic hydrolysis of cellulose. Enzymatic hydrolysis involves the use of cellulase enzymes, which break down cellulose into smaller sugar units, including this compound. Acidic hydrolysis, on the other hand, uses strong acids such as sulfuric acid to cleave the glycosidic bonds in cellulose, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through the enzymatic hydrolysis of cellulose-rich materials such as cotton, jute, or paper. The process involves pretreating the cellulose material to increase its accessibility to enzymes, followed by the addition of cellulase enzymes to catalyze the hydrolysis reaction. The resulting mixture is then purified to isolate this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Cellobiulose undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to produce glucose, a simple sugar with numerous applications in food and biofuel production.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Hydrolysis: Hydrolysis can be carried out using dilute acids or specific enzymes such as β-glucosidase.
Major Products:
Oxidation: this compound acid
Reduction: Cellobiitol
Hydrolysis: Glucose
Wissenschaftliche Forschungsanwendungen
Cellobiulose has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the hydrolysis of cellulose and the interactions between cellulose and various solvents.
Biology: Investigated for its role in the metabolism of cellulose by microorganisms and its potential as a prebiotic.
Medicine: Explored for its potential use in drug delivery systems and as a biomaterial for tissue engineering.
Industry: Utilized in the production of biofuels, biodegradable plastics, and other sustainable materials.
Vergleich Mit ähnlichen Verbindungen
Cellobiose: Another disaccharide derived from cellulose, with a similar structure but different glycosidic linkage.
Maltose: A disaccharide composed of two glucose molecules linked by an α(1→4) glycosidic bond.
Lactose: A disaccharide composed of glucose and galactose linked by a β(1→4) glycosidic bond.
Uniqueness of Cellobiulose: this compound is unique in its specific β(1→4) glycosidic linkage, which distinguishes it from other disaccharides such as cellobiose and maltose. This unique structure influences its chemical reactivity and interactions with enzymes, making it a valuable compound for studying cellulose hydrolysis and developing new applications in various fields.
Eigenschaften
IUPAC Name |
(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8-,9+,10-,11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCRQPBOOFTZGQ-WUYFHPBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B3041201.png)
![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3041202.png)

